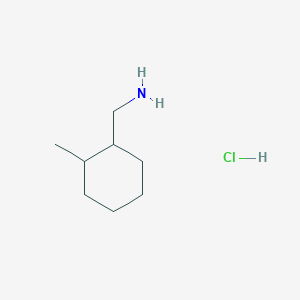
(2-Methylcyclohexyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohexyl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of cyclohexane, where a methyl group is attached to the second carbon of the cyclohexane ring, and a methanamine group is attached to the first carbon. The hydrochloride form is the salt of the compound, which is often used to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is first derivatized to introduce a methyl group at the second carbon position. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.
Amination: The methylated cyclohexane is then subjected to a reaction with formaldehyde and ammonia to introduce the methanamine group. This step is often carried out under basic conditions to facilitate the formation of the amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Methylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted amines or other functionalized derivatives.
科学的研究の応用
(2-Methylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (2-Methylcyclohexyl)methanamine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Cyclohexylmethanamine: Similar structure but lacks the methyl group on the cyclohexane ring.
2-Methylcyclohexanamine: Similar structure but the amine group is directly attached to the cyclohexane ring.
Cyclohexylamine: Lacks both the methyl and methanamine groups.
Uniqueness
(2-Methylcyclohexyl)methanamine hydrochloride is unique due to the presence of both a methyl group and a methanamine group on the cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
特性
IUPAC Name |
(2-methylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-4-2-3-5-8(7)6-9;/h7-8H,2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHOKCIRCSEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
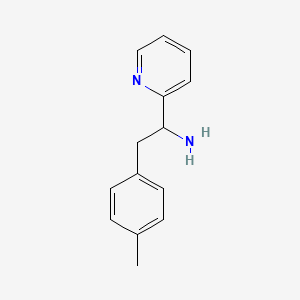
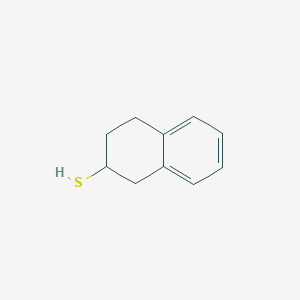
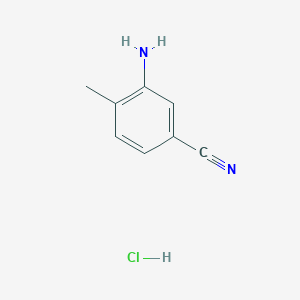
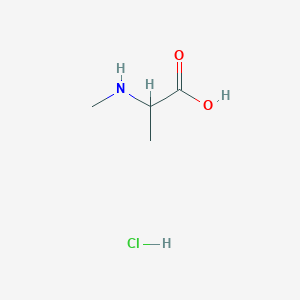

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
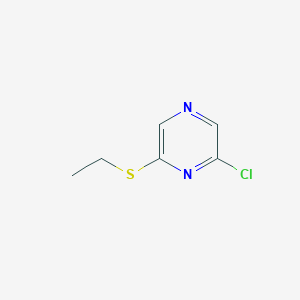
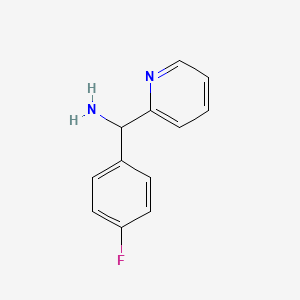
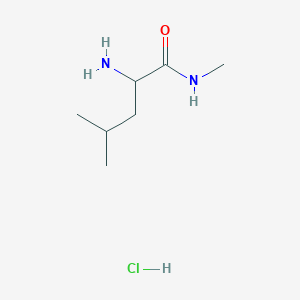
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B6143377.png)
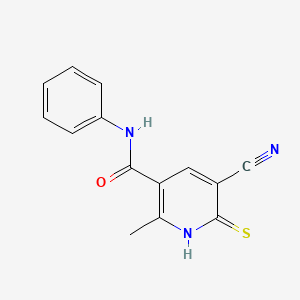
![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)
